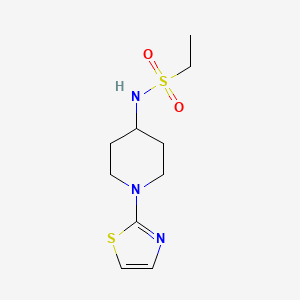

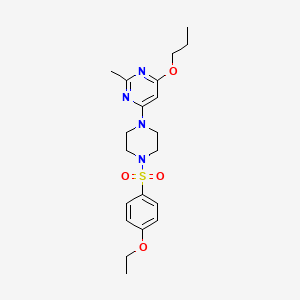

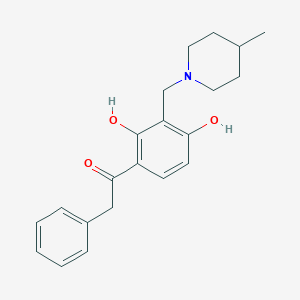

![molecular formula C22H16ClFN4O2S B2592596 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1357865-62-3](/img/structure/B2592596.png)

2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazole ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is often solved using direct methods by employing software like SHELXS-97 and the refinement against F2 is carried out using SHELXL-18 .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions. For example, 2-Chloro-6-fluorobenzyl chloride was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, 2-Chloro-6-fluorobenzyl chloride, a related compound, is a liquid at room temperature with a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research on similar compounds within the [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives has shown that these molecules can be synthesized through various reactions and possess notable antimicrobial activity (El-Agrody et al., 2001). The synthesis of these compounds often involves the reaction of precursor molecules with a variety of reagents, leading to novel structures with potential biological applications.

Microwave-assisted synthesis techniques have been employed to create fused heterocycles incorporating the trifluoromethyl moiety, resulting in derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles (Shaaban, 2008). These methods provide efficient routes to generate compounds with potential for further biological evaluation.

Antimicrobial and Anticonvulsant Activities

Several studies have focused on the antimicrobial and anticonvulsant activities of compounds within this chemical family. For instance, new thieno and furopyrimidine derivatives have been prepared and shown to possess significant antimicrobial activity, highlighting the therapeutic potential of these compounds (Hossain & Bhuiyan, 2009). Similarly, 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and evaluated for their 5-HT2 antagonist activity, suggesting their potential use in treating conditions related to serotonin regulation (Watanabe et al., 1992).

Wirkmechanismus

Target of Action

The primary target of 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .

Pharmacokinetics

The compound’s potent activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within cells .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 1,2,4-triazoles are vast. They have found numerous applications in medicinal chemistry and continue to be a topic of active research . For example, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective antagonists which could be further developed to assess their potential for treatment of neurodegenerative disorders such as Parkinson’s disease .

Eigenschaften

IUPAC Name |

11-[(2-chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN4O2S/c23-16-7-4-8-17(24)15(16)13-27-22(30)28-18-10-12-31-19(18)20(29)26(21(28)25-27)11-9-14-5-2-1-3-6-14/h1-8,10,12H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOFJNIZUXKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

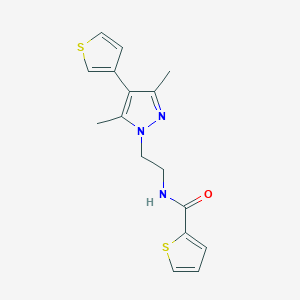

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)

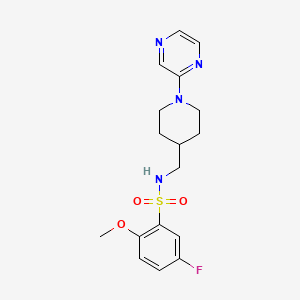

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)

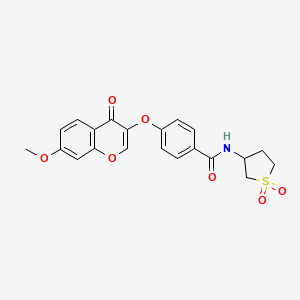

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)